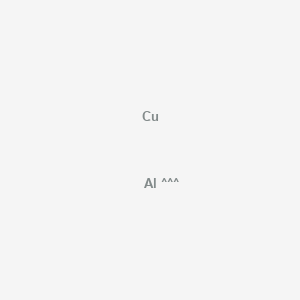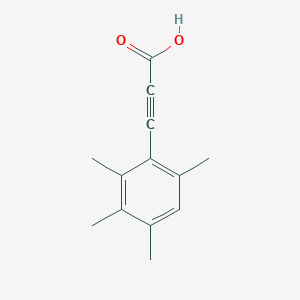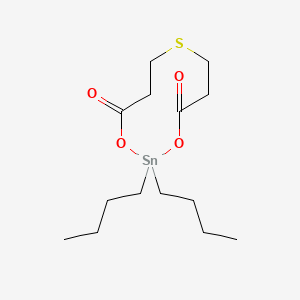
Dibutyltin 3,3'-thiodipropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyltin 3,3’-thiodipropionate is an organotin compound with the molecular formula C14H26O4SSn. It is a derivative of thiodipropionic acid and is used in various industrial and scientific applications. This compound is known for its unique chemical properties and its role as an antioxidant and stabilizer in different materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyltin 3,3’-thiodipropionate can be synthesized through the esterification of thiodipropionic acid with dibutyltin oxide. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 100-150°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of dibutyltin 3,3’-thiodipropionate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyltin 3,3’-thiodipropionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.
Reduction: It can be reduced to form dibutyltin hydride under specific conditions.
Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride are used, and the reactions are conducted under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Dibutyltin oxide and other tin-containing oxidation products.
Reduction: Dibutyltin hydride and related compounds.
Substitution: Various substituted dibutyltin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibutyltin 3,3’-thiodipropionate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antioxidant in biological systems.
Medicine: Studied for its potential therapeutic effects, including its role in drug delivery systems.
Industry: Employed as a stabilizer in plastics and other materials to prevent oxidative degradation.
Wirkmechanismus
The mechanism of action of dibutyltin 3,3’-thiodipropionate involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with reactive oxygen species, neutralizing them and preventing oxidative damage to materials and biological systems. Its molecular targets include free radicals and other reactive species, and it operates through pathways involving electron transfer and radical stabilization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Didodecyl 3,3’-thiodipropionate
- Dicetyl thiodipropionate
- Dimyristyl thiodipropionate
- Distearyl thiodipropionate
- Ditridecyl thiodipropionate
Uniqueness
Dibutyltin 3,3’-thiodipropionate is unique due to its specific ester groups and its ability to act as both an antioxidant and a stabilizer. Compared to other similar compounds, it offers distinct advantages in terms of its reactivity and stability, making it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
4981-24-2 |
|---|---|
Molekularformel |
C14H26O4SSn |
Molekulargewicht |
409.1 g/mol |
IUPAC-Name |
2,2-dibutyl-1,3,7,2-dioxathiastannecane-4,10-dione |
InChI |
InChI=1S/C6H10O4S.2C4H9.Sn/c7-5(8)1-3-11-4-2-6(9)10;2*1-3-4-2;/h1-4H2,(H,7,8)(H,9,10);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI-Schlüssel |
IJQTVZYMPBLNGO-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn]1(OC(=O)CCSCCC(=O)O1)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


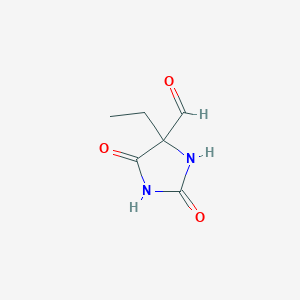
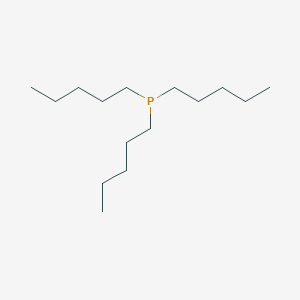
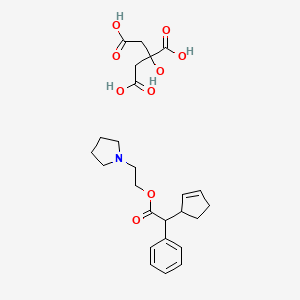
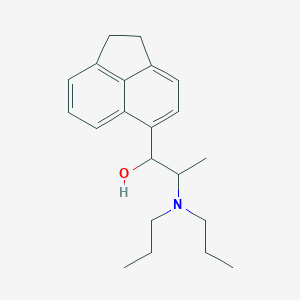
![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)
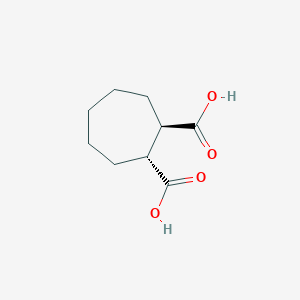
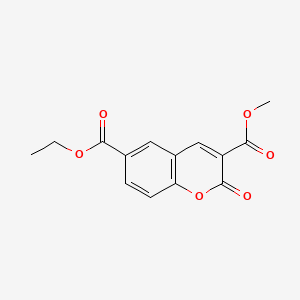
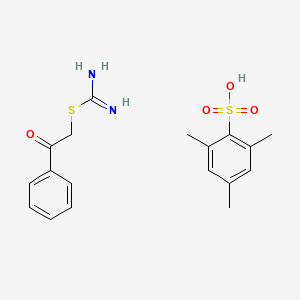
![2,5-Bis[(4-methylphenyl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14738439.png)
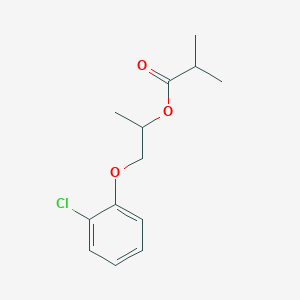

![(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14738448.png)
